4-Phenylcoumarin
Overview
Description
4-Phenylcoumarin is a chemical compound belonging to the coumarin family, characterized by a benzene ring fused to an α-pyrone ring with a phenyl group at the 4-position. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcoumarin can be synthesized through various methods, including:
Pechmann Reaction: This involves the condensation of phenols with β-ketoesters using acid catalysts such as hydrochloric acid, phosphorus pentoxide, boron trifluoride, or zinc chloride.
Perkin Condensation: This method involves the reaction between ortho-hydroxybenzophenones and acetic anhydride using sodium acetate as a catalyst.
Wittig Reaction: This involves the reaction of ortho-hydroxybenzophenones with ethoxycarbonyl triphenylphosphorane in benzene.
Houben-Hoesch Reaction: This involves the reaction of benzoylacetonitriles with phenol using zinc chloride and hydrochloric acid as catalysts.
Industrial Production Methods: Industrial production of this compound often employs the Pechmann reaction due to its simplicity and high yield. The reaction is typically carried out under solvent-free conditions at elevated temperatures (around 130°C) using a recyclable Preyssler heteropolyacid catalyst .
Chemical Reactions Analysis
4-Phenylcoumarin undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrocoumarins.
Substitution: Substituted phenylcoumarins.
Scientific Research Applications
4-Phenylcoumarin has a wide range of applications in scientific research, including:
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of fluorescent materials and as a corrosion inhibitor for metals.
Mechanism of Action
4-Phenylcoumarin can be compared with other similar compounds, such as:
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with potent anticoagulant activity, used in the synthesis of warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in various analytical applications.
Uniqueness of this compound:
Comparison with Similar Compounds
- 4-Hydroxycoumarin
- 7-Hydroxycoumarin
- Coumarin
Properties
IUPAC Name |
4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZHWFFOFMSQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-05-4 | |
Record name | 4-Phenylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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